molecular formula C18H22N2O2S B10977709 2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10977709
M. Wt: 330.4 g/mol
InChI Key: BZIKOVHNWYNBHB-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butyl group, and a benzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Amide Group: This step often involves the reaction of the thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl amide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-anilino-5-benzoyl-n-phenyl-3-thiophenecarboxamide
  • 2-[({[4-(tert-butyl)benzoyl]amino}carbothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Uniqueness

2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. The thiophene ring contributes to its electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S/c1-10-11(2)23-17(14(10)15(19)21)20-16(22)12-6-8-13(9-7-12)18(3,4)5/h6-9H,1-5H3,(H2,19,21)(H,20,22)

InChI Key

BZIKOVHNWYNBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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